(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 1217633-95-8
VCID: VC2916451
InChI: InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O
Molecular Formula: C16H23NO7
Molecular Weight: 341.36 g/mol

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

CAS No.: 1217633-95-8

Cat. No.: VC2916451

Molecular Formula: C16H23NO7

Molecular Weight: 341.36 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid - 1217633-95-8

Specification

CAS No. 1217633-95-8
Molecular Formula C16H23NO7
Molecular Weight 341.36 g/mol
IUPAC Name (2R,3R)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m1/s1
Standard InChI Key YVEASTJAAFHWES-CHWSQXEVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1=CC(=CC(=C1)OC)OC)[C@H](C(=O)O)O
SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid has a molecular formula of C16H23NO7, identical to its (2S,3S) enantiomer. The molecular weight is calculated to be 341.36 g/mol, placing it in the mid-range of drug-like molecules. Based on its structure, the compound would likely appear as a white to off-white crystalline solid at room temperature, with solubility characteristics typical of protected amino acids—moderate solubility in polar organic solvents such as methanol, dichloromethane, and dimethylsulfoxide, but limited water solubility due to its hydrophobic functional groups.

The compound features several important functional groups that define its chemical behavior:

  • A carboxylic acid moiety that contributes to its acidic properties

  • A secondary hydroxyl group at C-2 creating a β-hydroxy acid structure

  • A carbamate-protected amine (Boc group)

  • A 3,5-dimethoxyphenyl substituent that adds aromatic character and potential for π-interactions

  • Two methoxy groups that act as electron-donating substituents on the aromatic ring

Stereochemical Features

The stereochemistry of this compound is its defining characteristic, with the (2R,3R) configuration specifying the three-dimensional arrangement of substituents at the two stereogenic centers. This configuration creates a distinct spatial relationship between the hydroxyl group, the carboxylic acid, the Boc-protected amine, and the 3,5-dimethoxyphenyl substituent.

The stereochemical relationship between the (2R,3R) isomer and its (2S,3S) enantiomer can be visualized as a mirror image relationship, where all stereogenic centers are inverted. This relationship has significant implications for the compound's interactions with chiral environments, such as biological receptors or enzymes, which can often distinguish between enantiomers with high selectivity.

Synthesis Approaches

General Synthetic Strategies

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid requires careful consideration of stereochemical control to ensure the correct configuration at both chiral centers. Several potential synthetic routes could be employed to access this specific stereoisomer:

  • Stereoselective aldol reactions using chiral auxiliaries or catalysts

  • Asymmetric aminohydroxylation of appropriate unsaturated precursors

  • Stereoselective reduction of α-keto amino acid derivatives

  • Resolution of racemic mixtures through diastereomeric salt formation or enzymatic methods

  • Chiral HPLC separation of stereoisomeric mixtures

The specific choice of synthetic strategy would depend on factors such as the availability of starting materials, the required scale, and the desired stereochemical purity of the final product.

Key Reaction Conditions and Considerations

The synthesis of this compound would typically involve several key steps:

  • Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions

  • Introduction of the 3,5-dimethoxyphenyl group through appropriate coupling reactions

  • Establishment of the hydroxyl group at the C-2 position with the correct stereochemistry

  • Careful manipulations to maintain the integrity of both stereogenic centers

The synthesis must be performed under controlled conditions to prevent racemization or epimerization at the stereogenic centers. This often requires mild reaction conditions, controlled temperatures, and careful monitoring of reaction progress.

Table 1: Critical Parameters for Stereoselective Synthesis

ParameterSignificanceTypical Conditions
TemperatureAffects stereoselectivityOften low temperatures (-78°C to 0°C)
SolventInfluences reaction rates and selectivityTHF, DCM, toluene, or other aprotic solvents
CatalystControls facial selectivity in asymmetric reactionsChiral Lewis acids, organocatalysts, enzymes
Reaction timeMinimizes undesired side reactionsCarefully monitored to prevent epimerization
PurificationSeparates stereoisomersChromatography, crystallization, or resolution

Analytical Confirmation of Stereochemistry

Confirmation of the (2R,3R) configuration would be essential following synthesis and would typically involve:

  • Comparison of optical rotation with literature values for known compounds

  • X-ray crystallography of crystalline derivatives

  • NMR spectroscopy with chiral shift reagents

  • Chiral HPLC analysis against standards

  • Derivatization to known compounds with established stereochemistry

Applications and Biological Significance

Role in Peptide Synthesis

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid has significant potential applications in peptide synthesis as a specialized building block. The Boc protection strategy is widely employed in peptide chemistry, where selective deprotection allows for controlled peptide bond formation. The compound's specific features make it valuable for several reasons:

  • The Boc protecting group can be selectively removed under acidic conditions, allowing for sequential deprotection strategies

  • The presence of a β-hydroxy acid motif can introduce conformational constraints in peptide structures

  • The 3,5-dimethoxyphenyl group can impart specific recognition properties to the resulting peptides

  • The defined stereochemistry provides precise control over the three-dimensional structure of peptide products

These properties align with the observations in search result , which discusses the design and synthesis of peptidic compounds with specific structural features for biological activity, including the importance of specific structural units at various positions in the molecule .

Structure-Activity Relationships

The structural features of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid contribute to its potential biological activity and applications in various ways:

  • The tert-Butoxycarbonyl (Boc) group:

    • Provides protection for the amine functionality during chemical transformations

    • Increases lipophilicity, potentially affecting membrane permeability

    • Creates a specific spatial arrangement due to its bulky nature

    • Can be selectively removed under acidic conditions (typically with trifluoroacetic acid)

  • The 3,5-dimethoxyphenyl moiety:

    • Contributes aromatic character and potential for π-stacking interactions

    • The methoxy groups serve as hydrogen bond acceptors

    • Creates a specific electronic distribution in the aromatic ring

    • May influence interactions with biological targets through hydrophobic contacts

    • Similar dimethoxyphenyl structures have been identified in natural sources with biological activity

  • The hydroxyl group at C-2:

    • Serves as both a hydrogen bond donor and acceptor

    • Creates a chiral center with specific stereochemistry

    • Provides opportunities for further derivatization

    • Contributes to the β-hydroxy acid structure found in various bioactive compounds

  • The (2R,3R) stereochemistry:

    • Determines the three-dimensional arrangement of all functional groups

    • Influences interactions with stereoselective biological targets

    • Differentiates this compound from its enantiomer and diastereomers

Table 2: Structure-Activity Relationship Factors

Structural FeaturePotential Contribution to ActivitySignificance
Boc protecting groupProtection of amine, increased lipophilicityEnables selective deprotection; influences membrane permeability
3,5-DimethoxyphenylAromatic interactions, hydrogen bondingProvides specific recognition elements; influences solubility
β-Hydroxyl groupHydrogen bonding, conformational effectsCreates specific spatial relationships; allows for further modification
(2R,3R) configurationDefines spatial arrangement of substituentsCritical for molecular recognition by chiral biological targets

Chemical Reactivity

Functional Group Reactivity

The diverse functional groups in (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid exhibit distinct reactivity patterns that can be exploited for further chemical transformations:

  • Carboxylic acid group:

    • Can undergo esterification with alcohols

    • Forms amides with amines

    • Can be reduced to alcohols or aldehydes

    • May participate in decarboxylation reactions under specific conditions

  • Hydroxyl group:

    • Can be oxidized to a ketone

    • Forms esters with carboxylic acids or acid chlorides

    • Can be converted to ethers

    • May participate in elimination reactions to form alkenes

  • Boc-protected amine:

    • Can be deprotected under acidic conditions (typically TFA or HCl)

    • Remains stable under basic and neutral conditions

    • The resulting free amine can participate in various reactions including amide formation

  • 3,5-Dimethoxyphenyl group:

    • Can undergo electrophilic aromatic substitution reactions, particularly at the 4-position

    • The methoxy groups can be demethylated under specific conditions

    • The aromatic ring can participate in various coupling reactions

Stability Considerations

Based on its structure, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid would have specific stability considerations:

  • The Boc group is acid-labile and would be cleaved under acidic conditions

  • The compound may be sensitive to strongly basic conditions, which could lead to racemization at the stereogenic centers

  • Extended storage may require protection from moisture to prevent gradual hydrolysis of the Boc group

  • The compound might be light-sensitive due to the aromatic substituents

These stability considerations align with general observations for Boc-protected amino derivatives and are important factors in handling, storage, and utilization of this compound in synthetic applications.

Analytical Methods for Identification and Characterization

Chromatographic Techniques

Several chromatographic methods would be suitable for the analysis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns

    • Typical mobile phases would include acetonitrile/water or methanol/water mixtures with acidic modifiers

    • UV detection at wavelengths corresponding to the aromatic absorption (typically 210-280 nm)

  • Chiral HPLC:

    • Essential for distinguishing between enantiomers

    • Chiral stationary phases such as cellulose-based or amylose-based columns

    • Critical for confirming stereochemical purity

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring

    • Typical visualization methods would include UV detection and staining with reagents like ninhydrin, phosphomolybdic acid, or vanillin

Spectroscopic Identification

Multiple spectroscopic techniques would contribute to the unambiguous identification of this compound:

  • Optical Rotation:

    • Measurement of specific rotation [α]D would provide initial confirmation of the presence of the expected enantiomer

    • The (2R,3R) isomer would have a specific rotation opposite in sign to the (2S,3S) enantiomer

  • Circular Dichroism (CD) Spectroscopy:

    • Would provide detailed information about the compound's chiral properties

    • Particularly useful for confirming absolute configuration

  • Combined Analytical Approaches:

    • LC-MS (Liquid Chromatography-Mass Spectrometry) for precise identification

    • NMR experiments including COSY, HSQC, and NOESY to confirm structural assignments and stereochemical relationships

Future Research Directions

Synthetic Methodology Development

Further research could focus on:

  • Development of more efficient stereoselective syntheses to access this compound and related derivatives

  • Exploration of enzyme-catalyzed approaches for the preparation of stereochemically pure material

  • Investigation of novel protecting group strategies that build upon the Boc protection approach

  • Design of convergent synthetic routes suitable for larger-scale preparation

Comparative Studies with Stereoisomers

Systematic investigations comparing the (2R,3R) isomer with its stereoisomers (particularly the (2S,3S) enantiomer described in search result) would provide valuable insights into:

  • The influence of stereochemistry on chemical reactivity

  • Differences in binding to biological targets

  • Variations in physical properties and solubility

  • Potential applications where stereochemical purity is critical

Such comparative studies would contribute significantly to our understanding of stereochemical effects in complex organic molecules and their implications for pharmaceutical applications.

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